molecular formula C16H24N2O4 B13529825 Ethyl 4-(1-amino-2-((tert-butoxycarbonyl)amino)ethyl)benzoate

Ethyl 4-(1-amino-2-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No.: B13529825
M. Wt: 308.37 g/mol
InChI Key: MOGAMTXIUGYWIG-UHFFFAOYSA-N
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Description

Ethyl 4-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate is a chemical compound with a complex structure that includes an ethyl ester, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amine is then coupled with ethyl 4-bromobenzoate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while coupling reactions can produce various substituted benzoates.

Scientific Research Applications

Ethyl 4-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate involves its interaction with various molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate is unique due to the presence of the Boc protecting group, which provides selective reactivity and stability under various conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(19)12-8-6-11(7-9-12)13(17)10-18-15(20)22-16(2,3)4/h6-9,13H,5,10,17H2,1-4H3,(H,18,20)

InChI Key

MOGAMTXIUGYWIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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